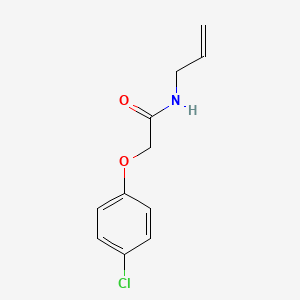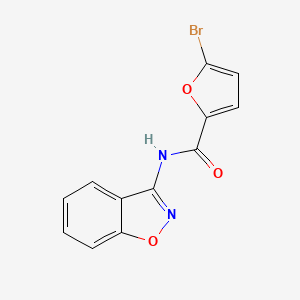![molecular formula C16H17FN2O2 B4834892 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine
Vue d'ensemble
Description
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine, also known as F13714, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine exerts its pharmacological effects by selectively inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine increases the extracellular dopamine levels, which leads to an increase in dopaminergic neurotransmission. This increase in dopaminergic neurotransmission is responsible for the therapeutic effects of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine in various dopamine-related disorders.
Biochemical and Physiological Effects:
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine has been found to exhibit potent and selective inhibitory activity against the dopamine transporter, which leads to an increase in extracellular dopamine levels. This increase in extracellular dopamine levels is responsible for the therapeutic effects of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine in various dopamine-related disorders. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine has also been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine exhibits potent and selective inhibitory activity against the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine has some limitations for lab experiments, such as its low solubility in water and its high cost.
Orientations Futures
There are several future directions for the research on 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine. One of the potential future directions is to investigate the therapeutic potential of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine in various dopamine-related disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another potential future direction is to investigate the anti-inflammatory and analgesic properties of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine in various inflammatory and pain-related disorders. Additionally, further research is needed to optimize the synthesis method of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine and to develop more efficient and cost-effective methods for its production.
Applications De Recherche Scientifique
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent and selective inhibitory activity against the dopamine transporter, which makes it a potential candidate for the treatment of various dopamine-related disorders such as Parkinson's disease, schizophrenia, and drug addiction. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine has also been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-6-8-19(9-7-11)16(20)15-10-14(18-21-15)12-2-4-13(17)5-3-12/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYONLEIFMJIOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4834809.png)
![isopropyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4834815.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4834823.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4834835.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)


![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834888.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
![2-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4834913.png)